This compound can be classified under amino acids and derivatives, specifically as a modified amino acid due to the presence of both an amino group and a carboxylic acid group. Its structural formula is represented as C₁₀H₁₈N₂O₄, with a CAS number of 132622-66-3, indicating its unique identification in chemical databases . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, which is commonly used in peptide synthesis.
The synthesis of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves several steps:
These methods are designed to ensure high yields and purity of the final product while minimizing side reactions .
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid can undergo several chemical reactions:
These reactions are essential for constructing more intricate structures necessary for pharmaceutical applications .
The mechanism of action for compounds like 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid largely depends on their role as intermediates in drug synthesis. For instance, when incorporated into peptide chains, they may influence biological activity by modulating receptor interactions or enzymatic processes. The presence of both amino and carboxylic functionalities allows for diverse interactions within biological systems, contributing to their therapeutic effects .
The compound exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability in various applications, including drug formulation and delivery systems .
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid finds applications primarily in:
The enantioselective synthesis of the pyrrolidine core in 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid relies on stereocontrolled techniques to establish the trans-2,4-disubstituted configuration critical for biological activity. Key approaches include:
Table 1: Enantioselective Methods for Pyrrolidine Core Synthesis
Method | Chiral Control Element | ee (%) | Yield (%) |
---|---|---|---|
Asymmetric Hydrogenation | Ru-BINAP catalyst | >95 | 88 |
C(sp³)-H Arylation | Pd/(S)-t-BuPyOx ligand | ≥98 | 82 |
Evans Auxiliary | (4R)-PhOxazolidinone | >99 | 75 |
The trans-stereochemistry is verified by X-ray crystallography of intermediates like (2R,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid (CAS# 132622-78-7), confirming equatorial positioning of the C4 substituent .
1.2 tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics in Aminoethyl Functionalization
Boc protection governs amine stability and reaction orthogonality during aminoethyl side-chain elaboration:
Table 2: Boc Deprotection Conditions and Selectivity
Deprotection Reagent | Conditions | Selectivity | Application Example |
---|---|---|---|
50% TFA/DCM | 0°C, 1h | Global deprotection | Boc removal from pyrrolidine N |
ZnBr₂ | CH₂Cl₂, 25°C, 30min | Secondary > Primary N-Boc | Selective aminoethyl-Boc retention |
Montmorillonite K10 clay | ClCH₂CH₂Cl, reflux | Aromatic > Aliphatic N-Boc | Not applicable for aminoethyl groups |
Solid-Phase Synthesis (SPS):Resin-bound approaches use (2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS# 176486-63-8) anchored via its carboxylic acid. Sequential deprotection (piperidine for Fmoc) and aminoethyl coupling (using N-Boc-2-aminoethyl chloride) proceed at >95% purity per step. Benefits include simplified purification and automation compatibility, though overall yields diminish with step count (5-step yield: ~65%) .
Solution-Phase Synthesis:Linear routes leverage crystalline intermediates like (S)-1-Boc-pyrrolidine-2-carboxylic acid (CAS# 15761-39-4). Key advantages:
Table 3: Synthesis Route Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Multi-step Yield | 65% (5 steps) | 78% (4 steps) |
Purity (Final) | >95% (HPLC) | >99% (recrystallized) |
Scale Limit | <100 mmol | >1 kg |
Key Advantage | Automated deprotection/coupling | Crystallization-based purification |
Key Disadvantage | Resin cleavage inefficiency | Solvent-intensive isolations |
Hybrid strategies (e.g., solution-phase pyrrolidine construction followed by SPS for peptide coupling) optimize efficiency for 4-(2-Aminoethyl)-1-Boc-pyrrolidine-2-carboxylic acid derivatives in drug discovery .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: